molecular formula C13H19N3O B1517650 N-(3-aminophenyl)azepane-1-carboxamide CAS No. 1040012-46-1

N-(3-aminophenyl)azepane-1-carboxamide

Cat. No. B1517650
CAS RN: 1040012-46-1
M. Wt: 233.31 g/mol
InChI Key: QDSNBYNPBMEGQW-UHFFFAOYSA-N
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Description

“N-(3-aminophenyl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 1040012-46-1 . It has a molecular weight of 233.31 and its IUPAC name is N-(3-aminophenyl)-1-azepanecarboxamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H19N3O . The InChI code is 1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature . Unfortunately, the boiling point, melting point, and density are not available .

Scientific Research Applications

Azepanium Ionic Liquids

Research by Belhocine et al. (2011) explores the synthesis of a new family of room temperature ionic liquids derived from azepane. These compounds, known as azepanium ionic liquids, have potential applications in green chemistry due to their properties such as low viscosity, high conductivity, and wide electrochemical windows. This makes them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Synthesis of N-Heterocycles

Matlock et al. (2015) report on the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This method yields moderate to excellent yields and demonstrates high levels of regio- and diastereoselectivity. Such compounds have applications in organic synthesis, where N-heterocycles are valuable scaffolds in drug development and materials science (Matlock et al., 2015).

Palladium-Catalyzed C–H Arylation

Jain et al. (2016) developed a method for enantioselective α-C–H coupling of amines, including azepanes, using palladium catalysis. This approach is significant for the functionalization of saturated aza-heterocycles, which are central to many bioactive compounds and pharmaceuticals (Jain et al., 2016).

Azepine Synthesis via Photolysis

Doering and Odum (1966) explored the ring enlargement in the photolysis of phenyl azide, leading to the formation of azepine derivatives. Such reactions offer pathways for constructing complex N-heterocyclic structures, which are of interest in synthetic organic chemistry (Doering & Odum, 1966).

[6 + 1] Annulation for Azepine Synthesis

Yoshimatsu et al. (2015) report a hafnium(III)-catalyzed [6 + 1] annulation method for synthesizing azepines. This protocol expands the toolkit for constructing azepine rings, which are important in medicinal chemistry and drug discovery (Yoshimatsu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(3-aminophenyl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSNBYNPBMEGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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